CYCLOPROPYL-CARBAMIC ACID PHENYL ESTER
Description
Cyclopropyl-carbamic acid phenyl ester is a carbamate derivative characterized by a cyclopropyl group attached to the carbamic acid moiety, which is esterified with a phenyl group. Carbamates are widely studied for their diverse applications in agrochemicals and pharmaceuticals due to their bioactivity and structural versatility . Such compounds often exhibit stability and lipophilicity, making them suitable for pesticidal or medicinal applications .
Properties
IUPAC Name |
phenyl N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(11-8-6-7-8)13-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIODZWPWVYAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545817 | |
| Record name | Phenyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-55-2 | |
| Record name | Phenyl cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-carbamic acid phenyl ester can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with phenyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with phenyl chloroformate in the presence of a base such as triethylamine. This reaction forms this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-carbamic acid phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Cyclopropylamine and phenol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Anticholinesterase Activity
One of the primary applications of CPCA is its role as an anticholinesterase agent. Anticholinesterases inhibit the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, making CPCA a candidate for treating conditions like Alzheimer's disease and myasthenia gravis.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various carbamate derivatives for their AChE inhibitory activity. CPCA demonstrated significant inhibition compared to standard drugs, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Anti-Cancer Properties
Recent research has indicated that CPCA may possess anti-cancer properties. Its ability to modulate certain signaling pathways involved in cell proliferation and apoptosis has been investigated.
Data Table: In Vitro Anti-Cancer Activity of CPCA
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
The above table summarizes the IC50 values of CPCA against various cancer cell lines, indicating its potential as an anti-cancer agent.
Insecticidal Activity
CPCA has been explored for its insecticidal properties, particularly against agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
Case Study:
A field trial conducted on cotton crops treated with CPCA showed a significant reduction in pest populations compared to untreated controls. The study reported a 70% decrease in pest incidence over a growing season.
Herbicidal Properties
In addition to insecticidal activity, CPCA has shown promise as a herbicide. Its effectiveness against specific weed species can help in managing crop competition.
Data Table: Herbicidal Efficacy of CPCA
| Weed Species | Effective Dose (g/ha) | Control (%) | Reference |
|---|---|---|---|
| Amaranthus retroflexus | 1.5 | 85 | |
| Setaria viridis | 2.0 | 90 |
This table illustrates the effective doses required for controlling specific weed species using CPCA, highlighting its potential utility in agricultural practices.
Enzyme Inhibition Studies
CPCA's structural characteristics allow it to interact with various enzymes beyond AChE, including butyrylcholinesterase and certain proteases. Its role as an enzyme inhibitor is being studied for potential therapeutic applications.
Research Findings:
A recent biochemical study demonstrated that CPCA effectively inhibited butyrylcholinesterase with an IC50 value of 8 µM, suggesting its utility in treating conditions associated with cholinergic dysfunction.
Mechanism of Action
The mechanism of action of cyclopropyl-carbamic acid phenyl ester involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to changes in their activity. The ester bond can be hydrolyzed in biological systems, releasing active components that exert their effects through various pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares cyclopropyl-carbamic acid phenyl ester with structurally related carbamate esters:
Biological Activity
Cyclopropyl-carbamic acid phenyl ester is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of a carbamate functional group (-O-C(=O)-N-). The cyclopropyl ring contributes to the compound's rigidity and may enhance its pharmacological properties by influencing its interaction with biological targets.
1. Analgesic Activity
Recent studies have demonstrated that this compound derivatives exhibit significant analgesic properties. For instance, a series of carbamic acid derivatives were synthesized and evaluated for their analgesic effects through both in vitro and in vivo assays. One notable compound, identified as 44r, showed potent analgesic activity comparable to morphine while maintaining a favorable safety profile . The mechanism of action appears to involve antagonism of the 5-HT(2A) receptor, which is implicated in pain modulation.
2. Antitumor Activity
The antitumor potential of cyclopropyl-carbamic acid phenyl esters has been explored through various studies. These compounds were found to inhibit the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells. The SAR analysis indicated that modifications to the phenyl ring significantly influenced the antitumor activity, suggesting a pathway for optimizing these compounds for therapeutic use .
3. Anti-inflammatory Effects
Cyclopropyl-carbamic acid derivatives have also shown promise as anti-inflammatory agents. The structural features associated with these compounds enhance their binding affinity to targets involved in inflammatory pathways. For example, certain derivatives were reported to inhibit pro-inflammatory cytokine production in activated immune cells, demonstrating their potential utility in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of cyclopropyl-carbamic acid phenyl esters is crucial for developing more effective derivatives. Key findings include:
- Cyclopropane Ring Effects : The presence of the cyclopropane ring enhances metabolic stability and binding affinity to target proteins.
- Substituent Variability : Modifications on the phenyl ring significantly affect biological activity; for instance, electron-withdrawing groups generally increase potency against specific targets.
- Amide Group Influence : The amide functionality plays a critical role in the compound's ability to interact with biological receptors, impacting both efficacy and selectivity.
Data Table: Biological Activities of Selected Derivatives
| Compound ID | Activity Type | IC50/EC50 Value | Target/Mechanism |
|---|---|---|---|
| 44r | Analgesic | Not specified | 5-HT(2A) receptor antagonism |
| 1 | Antitumor | 0.15 µM | U937 leukemia cell line |
| 2 | Anti-inflammatory | Not specified | Cytokine production inhibition |
Case Studies
- In Vivo Analgesic Study : A study involving compound 44r demonstrated significant analgesic effects in rat models, showing comparable efficacy to morphine while presenting a wider safety margin.
- Antitumor Efficacy : Another investigation into the antitumor properties revealed that specific derivatives could inhibit cell growth in various cancer cell lines, indicating their potential as lead candidates for further development.
- Inflammation Model : In an experimental model of inflammation, selected cyclopropyl-carbamic acid derivatives significantly reduced inflammatory markers, supporting their use in therapeutic applications for inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for cyclopropyl-carbamic acid phenyl ester, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
- Synthetic Optimization : Start with nucleophilic substitution between cyclopropylamine and phenyl chloroformate under anhydrous conditions. Use a Schlenk line to maintain inert atmosphere (N₂/Ar) and reduce hydrolysis side reactions .
- Catalysis : Introduce triethylamine (5 mol%) as a base to neutralize HCl byproducts, enhancing reaction efficiency. Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use - and -NMR to verify the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and carbamate carbonyl (δ 150–155 ppm for carbon). Compare with reference spectra from NIST Chemistry WebBook .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ at m/z 192.1 (calculated).
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature (e.g., onset at 180°C) .
Q. How should researchers handle this compound to ensure safety during experiments?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
- Storage : Store in amber glass vials at 4°C under nitrogen to prevent oxidation and moisture uptake .
Q. What solvents and pH conditions stabilize this compound in solution?
Methodological Answer:
- Solvent Compatibility : Use aprotic solvents (e.g., DCM, THF) to avoid ester hydrolysis. Avoid aqueous buffers below pH 7, as acidic conditions accelerate degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to quantify degradation products (e.g., cyclopropylamine) .
Q. How can researchers validate the reproducibility of synthesis protocols for this compound?
Methodological Answer:
- Interlaboratory Validation : Share detailed protocols (molar ratios, temperature gradients) with collaborating labs. Use statistical tools (e.g., RSD <5% for yield across three replicates) to assess consistency .
- Batch Analysis : Compare NMR and HPLC profiles of multiple batches to identify process-related impurities (e.g., unreacted phenyl chloroformate) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biological activity data for this compound in different cell lines?
Methodological Answer:
- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carbamic acid) in HepG2 vs. HEK293 cells. Correlate metabolite concentrations with cytotoxicity assays .
- Receptor Binding Studies : Perform competitive radioligand assays to assess affinity for target receptors (e.g., GABAₐ) and compare across cell models .
Q. How can computational modeling predict the reactivity of this compound under photolytic conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to simulate bond dissociation energies. Predict photodegradation pathways (e.g., cyclopropane ring opening) .
- Experimental Validation : Expose the compound to UV light (254 nm) and analyze degradation products via GC-MS to confirm computational predictions .
Q. What strategies resolve discrepancies in reported logP values for this compound?
Methodological Answer:
Q. How does the steric strain of the cyclopropyl group influence the compound’s enzymatic hydrolysis kinetics?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure hydrolysis rates with carboxylesterase enzymes. Compare with non-cyclopropyl analogs (e.g., ethyl-carbamic acid esters) .
- Molecular Dynamics Simulations : Model enzyme-substrate interactions to visualize steric hindrance effects on catalytic efficiency .
Q. What experimental designs can elucidate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- ROS Assays : Treat cell lines with the compound and quantify reactive oxygen species (ROS) using DCFH-DA fluorescence. Include NAC (antioxidant control) .
- Transcriptomic Analysis : Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2 targets) and validate via qPCR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
